2-amino-4,5-difluoro-N,N-dimethylbenzamide
Overview
Description
2-amino-4,5-difluoro-N,N-dimethylbenzamide is a small molecule with a molecular weight of 200.19 g/mol This compound is characterized by the presence of two fluorine atoms, an amino group, and a dimethylbenzamide moiety
Preparation Methods
The synthesis of 2-amino-4,5-difluoro-N,N-dimethylbenzamide involves several steps. One common method starts with the nitration of 2,3-difluorotoluene to form 2,3-difluoro-4-nitrotoluene. This intermediate is then reduced to 2,3-difluoro-4-aminotoluene, which undergoes acylation with dimethylformamide to yield the final product. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-4,5-difluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form different derivatives.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-amino-4,5-difluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-4,5-difluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
2-amino-4,5-difluoro-N,N-dimethylbenzamide can be compared with other similar compounds such as:
4-amino-2-fluoro-N,N-dimethylbenzamide: This compound has a similar structure but with only one fluorine atom, which may result in different chemical reactivity and biological activity.
2-amino-4,5-dichloro-N,N-dimethylbenzamide: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s properties and applications.
2-amino-4,5-dimethyl-N,N-dimethylbenzamide: The absence of halogen atoms can affect the compound’s stability and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-4,5-difluoro-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c1-13(2)9(14)5-3-6(10)7(11)4-8(5)12/h3-4H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCPBAPFDHTTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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